1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene is a chemical compound with the molecular formula C24H16O It is an organic molecule characterized by the presence of phenyl groups and an ethynylphenoxy moiety
Vorbereitungsmethoden
The synthesis of 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynylphenoxy Intermediate: This step involves the reaction of 3-ethynylphenol with an appropriate alkyne precursor under conditions that promote the formation of the ethynylphenoxy group.
Coupling Reaction: The ethynylphenoxy intermediate is then coupled with a but-1-en-3-yne derivative in the presence of a suitable catalyst, such as palladium, to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is investigated for its use in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene involves its interaction with specific molecular targets. The ethynylphenoxy group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene can be compared with similar compounds such as:
Diphenylacetylene: Both compounds contain phenyl groups, but 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene has an additional ethynylphenoxy moiety, making it more versatile in chemical reactions.
1,4-Diphenylbutadiyne: This compound is structurally similar but lacks the ethynylphenoxy group, which imparts unique properties to 1,1’-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene.
Eigenschaften
CAS-Nummer |
90312-10-0 |
---|---|
Molekularformel |
C24H16O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-(1,4-diphenylbut-1-en-3-ynoxy)-3-ethynylbenzene |
InChI |
InChI=1S/C24H16O/c1-2-20-13-9-17-23(19-20)25-24(22-15-7-4-8-16-22)18-10-14-21-11-5-3-6-12-21/h1,3-9,11-13,15-19H |
InChI-Schlüssel |
FBUNKNLFWNNPJO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)OC(=CC#CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.